Cas no 2102539-28-4 (3-amino-3,4-dihydro-2H-1-benzopyran-5-ol)

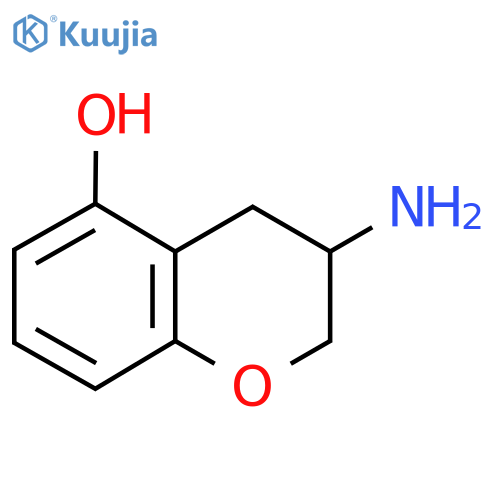

2102539-28-4 structure

商品名:3-amino-3,4-dihydro-2H-1-benzopyran-5-ol

CAS番号:2102539-28-4

MF:C9H11NO2

メガワット:165.189142465591

MDL:MFCD24662376

CID:5174098

PubChem ID:22366572

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol 化学的及び物理的性質

名前と識別子

-

- 3-Aminochroman-5-ol

- 5-hydroxy-3-aminochroman

- SB47224

- 3-amino-3,4-dihydro-2H-1-benzopyran-5-ol

- (-)-3-Amino-3,4-dihydro-2H-1-benzopyran-5-ol

-

- MDL: MFCD24662376

- インチ: 1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2

- InChIKey: VPUUQIZZTQPFQV-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=C(C=2CC(C1)N)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 55.5

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-325783-5.0g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 95.0% | 5.0g |

$3520.0 | 2025-03-18 | |

| Enamine | EN300-325783-0.25g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 95.0% | 0.25g |

$601.0 | 2025-03-18 | |

| Enamine | EN300-325783-10g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 10g |

$5221.0 | 2023-09-04 | ||

| Enamine | EN300-325783-1g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 1g |

$1214.0 | 2023-09-04 | ||

| Enamine | EN300-325783-1.0g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 95.0% | 1.0g |

$1214.0 | 2025-03-18 | |

| Enamine | EN300-325783-0.1g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 95.0% | 0.1g |

$420.0 | 2025-03-18 | |

| Enamine | EN300-325783-0.5g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 95.0% | 0.5g |

$947.0 | 2025-03-18 | |

| Enamine | EN300-325783-2.5g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 95.0% | 2.5g |

$2379.0 | 2025-03-18 | |

| Enamine | EN300-325783-0.05g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 95.0% | 0.05g |

$282.0 | 2025-03-18 | |

| Enamine | EN300-325783-10.0g |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |

2102539-28-4 | 95.0% | 10.0g |

$5221.0 | 2025-03-18 |

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

2102539-28-4 (3-amino-3,4-dihydro-2H-1-benzopyran-5-ol) 関連製品

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量